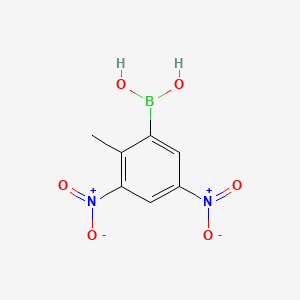

3,5-Dinitro-2-methylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methyl-3,5-dinitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESXGHPFWNSQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402278 | |

| Record name | (2-Methyl-3,5-dinitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24341-76-2 | |

| Record name | B-(2-Methyl-3,5-dinitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24341-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-3,5-dinitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Proposed Synthetic Route for 3,5-Dinitro-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,5-Dinitro-2-methylphenylboronic acid is a valuable, though not commercially ubiquitous, building block in medicinal chemistry and materials science. Its synthesis presents a multi-step challenge requiring careful control of regioselectivity in aromatic substitution reactions. This technical guide outlines a proposed three-step synthetic pathway, commencing from readily available starting materials. Detailed experimental protocols for each stage are provided, along with a summary of expected quantitative data. The proposed synthesis leverages a Sandmeyer reaction, followed by a regioselective nitration, and culminates in a palladium-catalyzed Miyaura borylation.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a three-step sequence starting from o-toluidine. The initial step involves the conversion of the amino group to a bromo substituent via a Sandmeyer reaction. Subsequently, the resulting 2-bromotoluene undergoes nitration to introduce two nitro groups at the 3 and 5 positions. The final step is the conversion of the aryl bromide to the desired boronic acid using a palladium-catalyzed borylation reaction.

Caption: Proposed three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the proposed synthesis. Please note that yields are estimates based on analogous reactions reported in the literature and may require optimization.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) per mole of starting material | Estimated % Yield |

| 1 | o-Toluidine | 2-Bromotoluene | 171.04 | 171.04 | 70%[1] |

| 2 | 2-Bromotoluene | 1-Bromo-2-methyl-3,5-dinitrobenzene | 261.03 | 261.03 | 60-70% |

| 3 | 1-Bromo-2-methyl-3,5-dinitrobenzene | This compound | 225.95 | 225.95 | 70-80% |

Experimental Protocols

Step 1: Synthesis of 2-Bromotoluene

This procedure is adapted from a standard Sandmeyer reaction protocol.[1]

-

Materials:

-

o-Toluidine (2-methylaniline)

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve o-toluidine in a mixture of hydrobromic acid and water.

-

Cool the solution to 0 °C.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete and gas evolution has ceased, warm the reaction mixture gently.

-

The product, 2-bromotoluene, will form as a separate layer. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure.

-

Step 2: Synthesis of 1-Bromo-2-methyl-3,5-dinitrobenzene

This is a standard electrophilic aromatic nitration. The conditions need to be carefully controlled to favor dinitration.

-

Materials:

-

2-Bromotoluene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Deionized water

-

Ethanol

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 2-bromotoluene to the cold sulfuric acid with stirring.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.

-

Add the cold nitrating mixture dropwise to the solution of 2-bromotoluene in sulfuric acid, maintaining the reaction temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol.

-

Step 3: Synthesis of this compound

This procedure is based on the Miyaura borylation reaction.[2]

-

Materials:

-

1-Bromo-2-methyl-3,5-dinitrobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexane

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-methyl-3,5-dinitrobenzene, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture at 80-90 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature.

-

Add water and stir for 1-2 hours to hydrolyze the pinacol boronate ester.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexane) or by column chromatography on silica gel.

-

Logical Relationships and Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.

Caption: Logical workflow of the proposed synthesis.

Disclaimer: The synthetic route and experimental protocols described in this document are proposed based on established chemical principles and analogous reactions found in the scientific literature. These procedures have not been optimized for the specific synthesis of this compound and should be performed by qualified personnel in a properly equipped laboratory with all necessary safety precautions. Yields and reaction conditions may vary and require optimization.

References

Technical Guide: Spectral Analysis of 3,5-Dinitro-2-methylphenylboronic Acid

Introduction

This technical guide provides a framework for the spectral characterization of 3,5-Dinitro-2-methylphenylboronic acid. Due to the current unavailability of public spectral data for this compound, this document presents illustrative spectral data for the structurally related compound, 3,5-Dinitro-2-methylbenzoic acid . The experimental protocols detailed herein are generalized for the analysis of aromatic boronic acids and can be adapted for the target compound.

Illustrative Spectral Data: 3,5-Dinitro-2-methylbenzoic Acid

The following tables summarize the available spectral data for 3,5-Dinitro-2-methylbenzoic acid. This data is provided as a reference to anticipate the expected spectral characteristics of the target compound, this compound.

Table 1: ¹H NMR Data for 3,5-Dinitro-2-methylbenzoic Acid[1]

| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |

| 8.819 | d | Aromatic Proton | CDCl₃ |

| 8.681 | d | Aromatic Proton | CDCl₃ |

| 2.626 | s | Methyl Proton | CDCl₃ |

| 8.801 | d | Aromatic Proton | DMSO-d₆ |

| 8.681 | d | Aromatic Proton | DMSO-d₆ |

| 2.636 | s | Methyl Proton | DMSO-d₆ |

Table 2: Infrared (IR) Spectroscopy Data for 3,5-Dinitro-2-methylbenzoic Acid[1]

| Wavenumber (cm⁻¹) | Intensity/Description | Functional Group Assignment |

| ~3000 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1540 & ~1350 | Strong | N-O asymmetric & symmetric stretch (Nitro group) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~800-900 | Medium | C-H bend (Aromatic) |

Note: Specific peak values from the raw spectrum image are interpreted based on typical functional group regions.

Experimental Protocols

The following are detailed methodologies for acquiring spectral data for aromatic boronic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Boronic acids can sometimes show poor solubility or peak broadening in CDCl₃ due to oligomerization.[1] Methanol-d₄ is often a good choice as it can help break up oligomers.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted based on the sample concentration (typically 16 to 64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

-

A wider spectral width is necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol using Attenuated Total Reflectance (ATR): [2][3]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol using Electrospray Ionization (ESI-MS): [4][5]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.[4] The addition of a small amount of ammonium hydroxide can aid in ionization in negative ion mode.[4]

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. ESI is a soft ionization technique, which should yield a prominent molecular ion peak.

-

Mass Analysis: Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, negative ion mode is often effective, detecting the [M-H]⁻ or adduct ions.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any characteristic fragment ions.

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates a logical workflow for the synthesis and spectral characterization of a target compound.

Caption: Workflow for Synthesis and Spectral Analysis.

References

An In-depth Technical Guide on the Solubility of 3,5-Dinitro-2-methylphenylboronic Acid in Organic Solvents

Abstract: This technical guide addresses the solubility of 3,5-Dinitro-2-methylphenylboronic acid in organic solvents, a critical parameter for its application in organic synthesis, particularly in cross-coupling reactions. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document provides a comprehensive overview of the solubility of structurally analogous compounds, namely phenylboronic acid and 3,5-dinitrobenzoic acid. The experimental protocols for determining boronic acid solubility are detailed, offering a procedural basis for researchers. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their work.

Introduction to this compound

This compound is an organoboron compound featuring a phenylboronic acid scaffold substituted with two nitro groups and a methyl group. These functional groups significantly influence the electronic properties and, consequently, the solubility of the molecule. Boronic acids are extensively used in organic chemistry, most notably as coupling partners in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and for its potential use in medicinal chemistry and materials science.

Chemical Structure:

-

IUPAC Name: (3,5-Dinitro-2-methylphenyl)boronic acid

-

CAS Number: 24341-76-2[1]

Solubility Profile: Insights from Analogous Compounds

Phenylboronic acid is generally soluble in most polar organic solvents and has low solubility in nonpolar solvents like hexanes and carbon tetrachloride.[3] A study by Leszczyński et al. (2020) experimentally determined the solubility of phenylboronic acid in several organic solvents.

Table 1: Quantitative Solubility of Phenylboronic Acid

| Solvent | Temperature (°C) | Solubility (mole fraction, x₁) |

|---|---|---|

| Acetone | 20 | ~0.18 |

| Chloroform | 20 | ~0.08 |

| 3-Pentanone | 20 | ~0.19 |

| Dipropyl ether | 20 | ~0.15 |

| Methylcyclohexane | 20 | < 0.01 |

Data is estimated from graphical representations in Leszczyński et al., 2020.[4]

3,5-Dinitrobenzoic acid shares the dinitro substitution pattern with the target compound, which is expected to significantly influence its polarity and solubility. Research by Zhang et al. provides solubility data for 3,5-dinitrobenzoic acid in a variety of solvents.

Table 2: Quantitative Solubility of 3,5-Dinitrobenzoic Acid at 25°C (298.15 K)

| Solvent | Molar Mass ( g/mol ) | Solubility (mole fraction, x₁) | Solubility ( g/100g solvent) |

|---|---|---|---|

| Methanol | 32.04 | 0.0619 | 41.1 |

| Ethanol | 46.07 | 0.0537 | 51.1 |

| Acetonitrile | 41.05 | 0.0396 | 20.4 |

| Ethyl Acetate | 88.11 | 0.0336 | 8.08 |

| Dichloromethane | 84.93 | 0.0019 | 0.47 |

| Toluene | 92.14 | 0.0003 | 0.07 |

| Water | 18.02 | 0.0002 | 0.24 |

Data extracted from Zhang et al.[5]

Sigma-Aldrich also provides qualitative and semi-quantitative solubility data for 3,5-dinitrobenzoic acid:

-

Ethanol: Soluble at 0.5 g/10 mL.

-

Water: Soluble at 3 g/L at 25 °C.

-

Alcohol and Diethyl Ether: Freely soluble.

Based on these analogous data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like acetone and acetonitrile, as well as in alcohols such as methanol and ethanol. Its solubility is expected to be lower in less polar solvents like dichloromethane and toluene, and very low in nonpolar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

The following methodologies are standard for determining the solubility of boronic acids and can be applied to this compound.

This method, as described by Leszczyński et al. (2020) for phenylboronic acid, is effective for determining solubility at various temperatures.[4]

Principle: A suspension of the solute in a solvent is heated at a controlled rate until the solid phase completely dissolves, which is detected by a change in light transmission through the solution.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostat for temperature control

-

Luminance probe or turbidimeter

-

Precision thermometer

Procedure:

-

A known mass of the solute and solvent are placed into the glass vessel.

-

The suspension is heated at a slow, constant rate (e.g., 0.1 K/min) with continuous stirring.

-

The intensity of light passing through the suspension is monitored continuously.

-

The temperature at which the turbidity disappears and the light intensity reaches a stable maximum is recorded as the solubility temperature for that specific concentration.

-

The procedure is repeated with different compositions of solute and solvent to generate a solubility curve.

This is a classical and widely used method for determining equilibrium solubility at a constant temperature.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Vials with sealed caps

-

Analytical balance

-

Filtration system (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

-

Place the vial in a shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any suspended solid particles.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent.

-

Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Logical Relationships in Solubility Analysis

The solubility of a compound like this compound is governed by the interplay between its intrinsic properties and those of the solvent, as dictated by the principle of "like dissolves like."

References

An In-depth Technical Guide on 3,5-Dinitro-2-methylphenylboronic Acid: Synthesis, Characterization, and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dinitro-2-methylphenylboronic acid, a compound of interest in medicinal chemistry and materials science. Despite the absence of a publicly available crystal structure in the Cambridge Structural Database (CSD), this document outlines a plausible synthetic route, detailed experimental protocols, and methods for characterization. Furthermore, it presents a prospective analysis of its structural properties based on analogous compounds, offering valuable insights for researchers in the field.

Introduction

This compound (CAS 24341-76-2) is an aromatic boronic acid derivative. The presence of two nitro groups, which are strong electron-withdrawing groups, and a methyl group on the phenyl ring, suggests unique electronic and steric properties that could be exploited in various applications, including as a building block in Suzuki-Miyaura cross-coupling reactions, as a sensor, or in the development of novel therapeutic agents. The boronic acid functional group is of particular importance in drug design, known for its ability to form reversible covalent bonds with diols, a feature utilized in enzyme inhibition and carbohydrate sensing.

This whitepaper aims to consolidate the available information and provide a forward-looking guide for the synthesis, purification, and structural elucidation of this compound.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 24341-76-2 | [1][2] |

| Molecular Formula | C₇H₇BN₂O₆ | [1] |

| Molecular Weight | 225.95 g/mol | [1] |

| Appearance | Not specified (expected to be a crystalline solid) | - |

| Storage Temperature | -20°C | [1] |

Proposed Synthesis and Experimental Protocols

While a specific, detailed synthesis of this compound is not available in the peer-reviewed literature, a plausible synthetic pathway can be proposed based on established methods for the synthesis of substituted arylboronic acids. The proposed multi-step synthesis starts from the commercially available 2-bromo-6-nitrotoluene.

Proposed Synthetic Pathway

The proposed synthesis involves three main steps:

-

Nitration of 2-bromo-6-nitrotoluene to introduce a second nitro group.

-

Borylation of the resulting 2-bromo-1-methyl-3,5-dinitrobenzene via a lithium-halogen exchange followed by reaction with a trialkyl borate.

-

Hydrolysis of the boronic ester to yield the final product, this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-methyl-3,5-dinitrobenzene

-

To a stirred solution of fuming nitric acid (25 mL) and concentrated sulfuric acid (75 mL) cooled to 0°C in an ice bath, slowly add 2-bromo-6-nitrotoluene (0.1 mol).

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g).

-

Filter the resulting precipitate, wash with copious amounts of cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-methyl-3,5-dinitrobenzene.

Step 2: Synthesis of the Trialkyl boronate ester intermediate

-

Dissolve 2-bromo-1-methyl-3,5-dinitrobenzene (0.05 mol) in anhydrous tetrahydrofuran (THF, 200 mL) in a flame-dried, three-necked flask under an inert atmosphere of argon.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents in hexanes) dropwise via a syringe, maintaining the temperature at -78°C.

-

Stir the mixture at this temperature for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis to this compound

-

Quench the reaction mixture by the slow addition of 2 M hydrochloric acid (100 mL) at 0°C.

-

Stir the mixture vigorously for 2 hours at room temperature.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Characterization

The successful synthesis of this compound should be confirmed by a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons and a singlet for the methyl group. The chemical shifts will be influenced by the nitro and boronic acid groups. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the carbon attached to the boron atom. |

| FT-IR | Characteristic peaks for B-O-H stretching, aromatic C-H stretching, C=C stretching, and strong N-O stretching from the nitro groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (225.95 g/mol ). |

| Elemental Analysis | The percentage composition of C, H, N should match the calculated values for C₇H₇BN₂O₆. |

Crystallization and Crystal Structure Analysis

As of the date of this publication, the crystal structure of this compound has not been deposited in the Cambridge Structural Database. The following section outlines a general workflow for its crystallization and subsequent X-ray diffraction analysis.

Crystallization Workflow

Expected Structural Features

Based on the known crystal structures of related compounds such as 3,5-dinitrobenzoic acid and other arylboronic acids, we can anticipate certain structural characteristics for this compound.

-

Hydrogen Bonding: The boronic acid group is an excellent hydrogen bond donor and acceptor. It is highly probable that the crystal structure will feature extensive intermolecular hydrogen bonding involving the -B(OH)₂ groups, potentially forming dimers or extended networks.

-

Planarity: The phenyl ring is expected to be planar. The nitro groups may be slightly twisted out of the plane of the phenyl ring due to steric hindrance from the adjacent methyl and boronic acid groups.

-

π-π Stacking: Aromatic rings in the crystal lattice may exhibit π-π stacking interactions, contributing to the overall stability of the crystal packing.

A table of expected bond lengths and angles, derived from computational modeling or comparison with analogous structures, can provide a useful reference for future experimental work.

| Parameter | Expected Value |

| C-B bond length | ~1.55 Å |

| B-O bond length | ~1.37 Å |

| C-N bond length | ~1.47 Å |

| N-O bond length | ~1.22 Å |

| C-C-B bond angle | ~120° |

| O-B-O bond angle | ~118° |

Conclusion

This technical guide provides a foundational resource for researchers interested in this compound. While the experimental crystal structure remains to be determined, the proposed synthetic route and characterization methods offer a clear path forward for its preparation and analysis. The anticipated structural features, based on established principles of crystallography and the structures of related molecules, provide a valuable framework for future structural elucidation studies. The determination of its precise three-dimensional structure will be a critical step in unlocking the full potential of this intriguing molecule in drug discovery and materials science.

References

An In-depth Technical Guide on the Reactivity of Nitro Groups in 3,5-Dinitro-2-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitro-2-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The reactivity of its two nitro groups is a critical aspect that dictates its synthetic utility. This technical guide provides a comprehensive overview of the factors governing the reactivity of these nitro groups, with a focus on selective reduction strategies. This document details established experimental protocols, presents quantitative data where available, and outlines the underlying principles of regioselectivity.

Introduction

The selective functionalization of polynitro aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. This compound presents a unique synthetic challenge and opportunity due to the presence of two distinct nitro groups and a boronic acid moiety. The differential reactivity of the nitro groups, influenced by the electronic and steric effects of the neighboring methyl and boronic acid groups, allows for regioselective transformations, primarily the selective reduction to form amino-nitrophenylboronic acid derivatives. These derivatives are versatile intermediates for a range of chemical transformations, including Suzuki-Miyaura cross-coupling reactions, amide bond formations, and the synthesis of heterocyclic compounds.

This guide will delve into the factors influencing the reactivity of the nitro groups at the C3 and C5 positions, with a particular emphasis on selective monoreduction.

Factors Influencing Nitro Group Reactivity

The reactivity of the nitro groups in this compound is primarily governed by steric hindrance and electronic effects.

-

Steric Hindrance: The methyl group at the C2 position exerts significant steric hindrance on the adjacent nitro group at the C3 position. This steric congestion makes the C3 nitro group less accessible to incoming reagents, particularly bulky reducing agents or catalysts. Consequently, the nitro group at the C5 position, which is less sterically encumbered, is generally more susceptible to reduction. In substituted dinitro- and trinitro-benzenes, the least hindered nitro group is preferentially reduced.[1]

-

Electronic Effects: Both nitro groups are strongly electron-withdrawing, activating the aromatic ring towards nucleophilic attack. The boronic acid group is also an electron-withdrawing group, further influencing the electron density of the aromatic ring. While electronic effects play a role, in the case of selective reduction, steric factors are often the dominant determinant of regioselectivity.

Selective Monoreduction of the Nitro Groups

The selective reduction of one nitro group in the presence of the other is a key transformation of this compound. The primary product of selective monoreduction is expected to be 5-amino-3-nitro-2-methylphenylboronic acid , resulting from the reduction of the less sterically hindered nitro group at the C5 position.

Several methods can be employed for the selective reduction of dinitroaromatic compounds. The choice of reagent and reaction conditions is crucial to achieve high regioselectivity and to ensure the compatibility with the boronic acid functionality.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and effective method for the reduction of nitro groups. The choice of catalyst and reaction conditions can influence the selectivity of the reduction.

-

Palladium on Carbon (Pd/C): This is a common catalyst for nitro group reductions. By carefully controlling the hydrogen pressure, temperature, and reaction time, it is often possible to achieve selective monoreduction.

-

Platinum on Carbon (Pt/C): Platinum-based catalysts can also be employed and may offer different selectivity profiles compared to palladium.

Compatibility with Boronic Acids: Boronic acids are generally stable under catalytic hydrogenation conditions, making this a suitable method for the reduction of this compound.

Metal-Acid Reductions

Reduction using a metal in an acidic medium is a classic and reliable method for converting nitro groups to amines.

-

Iron Powder in Acetic Acid: This is a mild and often selective method for nitro group reduction. The reaction is typically carried out by heating the substrate with iron powder in glacial acetic acid.

-

Tin(II) Chloride in Acid: Stannous chloride in the presence of a strong acid like hydrochloric acid is another effective reagent for nitro group reduction.

Compatibility with Boronic Acids: Boronic acids can be sensitive to strongly acidic conditions, which may lead to protodeboronation (cleavage of the C-B bond). Therefore, milder acidic conditions, such as those employed with iron in acetic acid, are generally preferred.

Sulfide-Based Reductions

Reagents such as sodium sulfide (Na₂S) or sodium dithionite (Na₂S₂O₄) are known to selectively reduce one nitro group in dinitroaromatic compounds.

-

Sodium Sulfide (Zinin Reduction): The Zinin reduction, which utilizes sodium sulfide or ammonium sulfide, is a well-established method for the selective reduction of dinitro compounds. The reaction is typically performed in an aqueous or alcoholic medium.

-

Sodium Dithionite: This reagent offers a metal-free alternative for nitro group reduction and is known for its mild reaction conditions and high chemoselectivity.

Compatibility with Boronic Acids: These methods are generally performed under neutral or slightly basic conditions and are expected to be compatible with the boronic acid moiety.

Experimental Protocols

Table 1: Summary of Potential Reduction Protocols

| Method | Reagents and Solvents | General Conditions | Expected Major Product | Notes |

| Catalytic Hydrogenation | H₂, 10% Pd/C, Ethanol/Methanol | Room temperature to 50°C, 1-4 atm H₂ | 5-Amino-3-nitro-2-methylphenylboronic acid | Careful monitoring is required to prevent over-reduction to the diamine. |

| Iron/Acetic Acid Reduction | Fe powder, Glacial Acetic Acid | 80-100°C | 5-Amino-3-nitro-2-methylphenylboronic acid | Milder conditions may favor monoreduction. Workup involves filtering off iron salts.[2] |

| Sodium Sulfide Reduction | Na₂S·9H₂O, Ethanol/Water | Reflux | 5-Amino-3-nitro-2-methylphenylboronic acid | A classic method for selective reduction of dinitroarenes. |

Detailed Experimental Protocol: Selective Monoreduction using Iron and Acetic Acid (Adapted)

This protocol is adapted from general procedures for the reduction of dinitroaromatic compounds.

Materials:

-

This compound

-

Iron powder (fine grade)

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq.) in a mixture of ethanol and glacial acetic acid.

-

To this suspension, add iron powder (3.0-5.0 eq.).

-

Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC or HPLC. The reaction time will vary depending on the scale and specific conditions but is typically in the range of 2-6 hours.

-

Upon completion (disappearance of the starting material and formation of the desired product), cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 5-amino-3-nitro-2-methylphenylboronic acid can be purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for the Iron/Acetic Acid Reduction:

Caption: Workflow for the selective monoreduction of this compound.

Reaction Pathways and Mechanisms

The selective reduction of a dinitro compound to a monoamino derivative proceeds through a series of intermediates. The generally accepted pathway involves the stepwise reduction of one nitro group.

Signaling Pathway for Selective Nitro Reduction:

Caption: General pathway for the reduction of a nitro group.

Conclusion

The reactivity of the nitro groups in this compound is dictated by a combination of steric and electronic factors, with steric hindrance from the ortho-methyl group playing a dominant role in directing the regioselectivity of reduction. This allows for the preferential reduction of the C5 nitro group to yield 5-amino-3-nitro-2-methylphenylboronic acid. Several established methods, including catalytic hydrogenation, metal-acid reductions, and sulfide-based reductions, can be adapted for this selective transformation. The choice of methodology should consider the desired selectivity, scalability, and compatibility with the boronic acid functionality. Careful optimization and monitoring of the reaction are essential to maximize the yield of the desired mono-amino product and minimize over-reduction. The resulting amino-nitrophenylboronic acid is a versatile intermediate for further synthetic elaborations, making the selective reduction of this compound a critical step in the synthesis of a wide range of functional molecules.

References

The Electronic Influence of Substituents on 3,5-Dinitro-2-methylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of substituents on the chemical properties and reactivity of 3,5-Dinitro-2-methylphenylboronic acid. While experimental data for this specific molecule is limited, this guide synthesizes information from structurally analogous compounds to offer robust estimations of its acidity (pKa) and the electronic influence of its substituents as quantified by Hammett constants. Detailed experimental protocols for the synthesis of similar arylboronic acids, pKa determination, and spectroscopic analysis are provided to facilitate further research. This document aims to be an essential resource for scientists working with substituted phenylboronic acids in fields such as medicinal chemistry, catalysis, and materials science.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic nature of substituents on the phenyl ring profoundly influences the reactivity of the boronic acid moiety. This guide focuses on the specific case of this compound, a molecule featuring two strongly electron-withdrawing nitro groups and an electron-donating methyl group. This combination of substituents creates a unique electronic environment that dictates the acidity of the boronic acid and its performance in chemical transformations. Understanding these electronic effects is critical for predicting reaction outcomes and designing novel molecules with desired properties.

Electronic Effects of Substituents

The electronic properties of this compound are determined by the interplay of the inductive and resonance effects of its substituents.

-

Nitro Groups (-NO₂): The two nitro groups at the meta positions (relative to the boronic acid) are powerful electron-withdrawing groups. They exert a strong negative inductive effect (-I) and a significant negative resonance effect (-M). This electron withdrawal increases the Lewis acidity of the boron atom, making the boronic acid a stronger Brønsted acid (lower pKa).

-

Methyl Group (-CH₃): The methyl group at the ortho position is an electron-donating group, primarily through a positive inductive effect (+I). This effect would typically decrease the acidity of the boronic acid. However, its ortho position introduces steric hindrance, which can influence the conformation of the boronic acid group and its interactions.

The overall electronic character of the phenyl ring is dominated by the strong electron-withdrawing nature of the two nitro groups, leading to an anticipated increase in the acidity of this compound compared to unsubstituted phenylboronic acid.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule. While a specific Hammett constant (σ) for the 3,5-dinitro-2-methylphenyl group is not available, we can estimate its electronic influence by considering the additive effects of the individual substituents.

Table 1: Estimated Hammett Constants for Substituents on the Phenyl Ring

| Substituent | Position | Hammett Constant (σ) |

| -NO₂ | meta | +0.71 |

| -NO₂ | meta | +0.71 |

| -CH₃ | ortho | N/A (ortho effects are complex and not described by a single Hammett constant) |

The strong positive σ values for the meta-nitro groups indicate a significant electron-withdrawing effect, which will increase the reaction rate for reactions favored by electron-poor rings. The ortho-methyl group's effect is more complex, involving both electronic and steric factors that are not easily captured by a simple Hammett value.

Acidity (pKa)

The pKa of a phenylboronic acid is a critical parameter that influences its solubility, reactivity in cross-coupling reactions, and its ability to bind to diols. The electron-withdrawing nitro groups are expected to significantly lower the pKa of this compound relative to phenylboronic acid (pKa ≈ 8.8).

Table 2: Experimental pKa Values of Structurally Related Phenylboronic Acids

| Compound | pKa | Reference |

| Phenylboronic acid | 8.8 | General knowledge |

| 3-Nitrophenylboronic acid | 7.99 | [1] |

| 4-Nitrophenylboronic acid | 7.03 | General knowledge |

| 2-Nitrophenylboronic acid | 7.8 (estimated) | [2] |

| 3,5-Dinitrosalicylic acid | 2.19 | General knowledge |

Based on the data for related compounds, the pKa of this compound is estimated to be in the range of 6.5 - 7.5 . The two nitro groups will have a substantial acidifying effect, while the ortho-methyl group may slightly counteract this due to its electron-donating nature and potential steric hindrance affecting the coplanarity of the boronic acid group with the phenyl ring.

Experimental Protocols

Synthesis of this compound (Proposed)

This proposed synthesis is adapted from established procedures for the synthesis of similar arylboronic acids.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

2-Bromo-1-methyl-3,5-dinitrobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-Bromo-1-methyl-3,5-dinitrobenzene in anhydrous THF to the magnesium turnings. Maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours.

-

Borylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Slowly add triisopropyl borate to the cooled solution. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench with 1 M HCl. Stir vigorously for 1 hour.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

Determination of pKa by Potentiometric Titration

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Procedure:

-

Prepare a solution of the boronic acid of known concentration in deionized water. A co-solvent such as methanol or DMSO may be used if solubility is an issue.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the boronic acid solution with a standardized solution of sodium hydroxide, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point.

Spectroscopic Data (Estimated)

While experimental NMR data for this compound is not available in the searched literature, we can predict the expected chemical shifts based on the analysis of similar compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H (Ar-H) | 8.5 - 9.0 | The two aromatic protons are in a highly deshielded environment due to the strong electron-withdrawing effects of the two nitro groups. |

| ¹H (-CH₃) | 2.2 - 2.5 | The methyl protons will be slightly deshielded by the adjacent nitro group. |

| ¹H (-B(OH)₂) | 8.0 - 8.5 (broad) | The acidic protons of the boronic acid group typically appear as a broad singlet. |

| ¹³C (C-B) | ~130 (broad) | The carbon attached to the boron atom often shows a broad signal. |

| ¹³C (Ar-C) | 120 - 150 | The aromatic carbons will have shifts influenced by the attached substituents. Carbons bearing nitro groups will be significantly downfield. |

| ¹³C (-CH₃) | 15 - 20 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Reactivity and Applications

The electronic nature of this compound suggests it will be a highly reactive partner in Suzuki-Miyaura cross-coupling reactions, particularly with electron-rich coupling partners. The increased Lewis acidity of the boron atom facilitates transmetalation, a key step in the catalytic cycle.

Suzuki-Miyaura Coupling Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The steric hindrance from the ortho-methyl group may play a role in the efficiency of the coupling, potentially requiring the use of bulky phosphine ligands on the palladium catalyst to promote the reaction.

Conclusion

This compound is an interesting molecule with a rich electronic landscape. The strong electron-withdrawing nitro groups are expected to significantly increase its acidity and reactivity in cross-coupling reactions. While experimental data for this specific compound is sparse, this guide provides a solid foundation for its study by leveraging data from analogous compounds and established chemical principles. The provided experimental protocols offer a starting point for the synthesis and characterization of this and other substituted phenylboronic acids, paving the way for their application in drug discovery and materials science.

References

In-depth Technical Guide on 3,5-Dinitro-2-methylphenylboronic Acid: A Compound with Uncharted Research Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitro-2-methylphenylboronic acid, a specialized organoboron compound, presents a unique chemical scaffold for a variety of potential applications in research and development. Characterized by a phenylboronic acid moiety substituted with two electron-withdrawing nitro groups and a sterically influential methyl group, this molecule (CAS Number: 24341-76-2; Molecular Formula: C₇H₇BN₂O₆) holds theoretical promise in synthetic chemistry, medicinal chemistry, and materials science. However, a comprehensive review of current scientific literature reveals a significant gap in dedicated research exploring its specific applications. While general applications for boronic acids are well-documented, specific experimental data, detailed protocols, and quantitative analyses for this compound remain largely unpublished.

This technical guide, therefore, aims to provide a forward-looking perspective on the potential applications of this compound, drawing inferences from the known reactivity of analogous structures and the fundamental chemistry of boronic acids. The content herein is intended to stimulate further research and highlight areas where this compound could offer unique advantages.

Physicochemical Properties and Reactivity Profile

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24341-76-2 | [1] |

| Molecular Formula | C₇H₇BN₂O₆ | [1] |

| Molecular Weight | 225.95 g/mol | [1] |

| Appearance | Solid (form may vary) | Generic Supplier Data |

| Storage Temperature | -20°C recommended | Generic Supplier Data |

The reactivity of this compound is dictated by the interplay of its functional groups. The boronic acid group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The two nitro groups are strong electron-withdrawing groups, which are expected to significantly influence the electronic properties of the phenyl ring and the acidity of the boronic acid. The ortho-methyl group can impart steric hindrance, potentially influencing the regioselectivity of its reactions.

Potential Research Applications

Based on the chemical nature of this compound, several key areas of research can be proposed.

Advanced Intermediate in Organic Synthesis

The primary and most immediate potential application of this compound is as a building block in multi-step organic synthesis. Its utility in Suzuki-Miyaura coupling reactions would allow for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1]

Hypothetical Application: Synthesis of Sterically Hindered Biaryl Compounds

The presence of the ortho-methyl group could be strategically employed in the synthesis of sterically hindered biaryl compounds, which are of interest in medicinal chemistry and materials science for their unique conformational properties.

Diagram 1: Hypothetical Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for a potential Suzuki-Miyaura coupling reaction utilizing this compound.

Precursor in Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives are increasingly recognized for their therapeutic potential. While no specific biological activities have been reported for this compound, its structural motifs suggest it could serve as a precursor for novel bioactive compounds. The dinitrophenyl group is a known pharmacophore in certain classes of compounds, and the boronic acid moiety can act as a handle for further derivatization.

Hypothetical Signaling Pathway Interaction

Given the prevalence of boronic acids as enzyme inhibitors, it is conceivable that derivatives of this compound could be designed to target specific enzymatic pathways. For instance, boronic acids are known to inhibit serine proteases. A hypothetical interaction is depicted below.

Diagram 2: Hypothetical Enzyme Inhibition Pathway

Caption: A conceptual diagram showing the potential inhibitory action of a derivative of this compound on a target enzyme.

Component in Materials Science

The electron-deficient nature of the dinitrophenyl ring suggests that this compound could be a valuable component in the synthesis of novel organic electronic materials, such as charge-transfer complexes or materials with interesting optical properties. The boronic acid group allows for its incorporation into larger polymeric or supramolecular structures.

Proposed Experimental Protocols for Future Research

To unlock the potential of this compound, systematic experimental investigation is required. The following are proposed general protocols that could be adapted for specific research goals.

General Procedure for a Trial Suzuki-Miyaura Coupling Reaction

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), an aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water).

-

Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Conclusion and Future Outlook

This compound is a compound with significant untapped potential. While the current body of scientific literature lacks specific studies on its applications, its chemical structure suggests a range of possibilities in organic synthesis, medicinal chemistry, and materials science. The strong electron-withdrawing nature of the nitro groups, combined with the versatility of the boronic acid moiety and the steric influence of the methyl group, makes it a compelling candidate for future research.

It is our hope that this technical guide will serve as a catalyst for the scientific community to explore the properties and applications of this intriguing molecule. The development of detailed experimental protocols and the generation of quantitative data will be crucial steps in realizing the full potential of this compound. The compound is commercially available, making it accessible for researchers to initiate these much-needed investigations.

References

3,5-Dinitro-2-methylphenylboronic Acid: A Technical Whitepaper on a Niche Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dinitro-2-methylphenylboronic acid is a commercially available substituted phenylboronic acid. Despite its availability, a comprehensive review of the scientific literature reveals a significant scarcity of published data regarding its specific synthesis, detailed experimental protocols, quantitative characterization, and biological applications. This technical guide addresses this information gap by focusing on its likely synthetic precursor, 2-methyl-3,5-dinitrobenzoic acid, for which experimental data is available. Furthermore, this paper explores the potential applications of this compound, primarily in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science.

Introduction to this compound

This compound is an organic compound featuring a phenyl ring substituted with a boronic acid group, two nitro groups, and a methyl group. The presence of the electron-withdrawing nitro groups is expected to significantly influence the electronic properties of the boronic acid moiety, potentially impacting its reactivity in chemical transformations. Boronic acids are a critically important class of reagents in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | (3,5-Dinitro-2-methylphenyl)boronic acid |

| CAS Number | 24341-76-2 |

| Molecular Formula | C₇H₇BN₂O₆ |

| Molecular Weight | 225.95 g/mol |

Synthesis Pathway: Focus on the Precursor 2-Methyl-3,5-dinitrobenzoic Acid

Due to the lack of a published synthesis protocol for this compound, this section details the synthesis of its logical precursor, 2-methyl-3,5-dinitrobenzoic acid. The conversion of a benzoic acid to a phenylboronic acid is a known transformation, although the specific conditions for this dinitro-substituted compound are not documented.

Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid

The synthesis of 2-methyl-3,5-dinitrobenzoic acid is achieved through the nitration of 2-methylbenzoic acid (o-toluic acid).[1]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, o-toluic acid (13.6 g, 0.1 mol) is dissolved in concentrated sulfuric acid (110.4 g, 11.2 mol) and cooled to 0°C using an ice bath.[1]

-

Nitration: A nitrating mixture of concentrated nitric acid (28.0 g, 0.7 mol) is added dropwise to the cooled solution while maintaining constant stirring. The reaction mixture is stirred for 15 minutes at 0°C.[1]

-

Overnight Reaction and Reflux: The mixture is then stirred overnight at room temperature, followed by refluxing at 100°C for 4 hours.[1]

-

Second Nitration and Reflux: After cooling to room temperature, an additional portion of concentrated nitric acid (21.0 g, 0.69 mol) is added, and the mixture is refluxed for a further 3 hours.[1]

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and poured onto ice. The resulting precipitate is collected by filtration and washed with distilled water to remove residual acids.[1]

-

Purification: The crude product can be purified by crystallization from water or aqueous ethanol.[2]

Quantitative Data for 2-Methyl-3,5-dinitrobenzoic Acid:

| Property | Value | Citation |

| Appearance | Light yellow fine crystalline powder | [2] |

| Melting Point | 205-207 °C | [2] |

| Purity (by aqueous acid-base titration) | ≥97.0 to ≤103.0% | [3] |

| Purity (by Silylated GC) | ≥97.0% | [3] |

Characterization Data:

While specific NMR and IR spectra for this compound are not available in the reviewed literature, data for related dinitrobenzoic acids can provide an indication of expected spectral features. For instance, the 1H NMR spectrum of methyl 3,5-dinitrobenzoate in CDCl₃ shows characteristic peaks for the aromatic protons and the methyl ester group.[4] Similarly, 1H NMR data is available for 2,5-dinitrobenzoic acid.[5]

Potential Applications in Suzuki-Miyaura Cross-Coupling

The primary anticipated application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide or triflate.[6][7]

Logical Workflow for Suzuki-Miyaura Coupling:

References

- 1. 2-Methyl-3,5-dinitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]

- 3. A14555.36 [thermofisher.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2,5-DINITROBENZOIC ACID(610-28-6) 1H NMR [m.chemicalbook.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 3,5-Dinitro-2-methylphenylboronic acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science for the construction of biaryl and substituted aromatic structures. 3,5-Dinitro-2-methylphenylboronic acid is a valuable building block for introducing a highly electron-deficient and sterically hindered aryl moiety. The presence of two nitro groups significantly influences the electronic properties of the target molecule, which can be advantageous in drug design for modulating binding affinities or in the development of novel electronic materials.

However, the electron-withdrawing nature of the nitro groups makes this compound a challenging substrate for Suzuki-Miyaura coupling. Electron-deficient boronic acids are known to be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces the yield of the desired coupled product. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical for achieving high efficiency.

These application notes provide an overview of the key considerations and recommended protocols for the successful use of this compound in Suzuki-Miyaura coupling reactions, based on established methodologies for electron-deficient arylboronic acids.

Key Considerations for Coupling Electron-Deficient Boronic Acids

Successfully employing this compound in Suzuki-Miyaura couplings requires addressing the inherent challenges associated with electron-deficient substrates. The primary side reaction to mitigate is protodeboronation. The following factors are crucial for optimizing the reaction:

-

Catalyst System: The choice of palladium precursor and ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems employing bulky, electron-rich phosphine ligands are generally more successful with challenging substrates. These ligands stabilize the palladium center and promote the desired catalytic cycle over side reactions.

-

Base: A suitable base is required to activate the boronic acid for transmetalation. For electron-deficient boronic acids, stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can also influence the rate of protodeboronation.

-

Solvent: The solvent system can significantly impact the reaction outcome. Aprotic solvents like dioxane, THF, and toluene are frequently used, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle. Anhydrous conditions can sometimes be beneficial in suppressing protodeboronation.

-

Temperature and Reaction Time: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners. Careful monitoring of the reaction progress is recommended to avoid prolonged heating, which can promote decomposition and side reactions.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl halides with electron-deficient arylboronic acids, which can be adapted for this compound.

| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Typical Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 80-92 |

| 2-Chlorotoluene | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 75-90 |

| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | THF | 80 | 12 | 80-95 |

| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 10 | 70-85 |

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

Protocol 1: Standard Conditions with a Buchwald-Type Ligand

This protocol is a robust starting point for a variety of aryl bromides and activated aryl chlorides.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for accelerating the reaction and can be beneficial for less reactive aryl chlorides.

Materials:

-

This compound (1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Degassed Water

-

Microwave reactor vial with a stir bar

Procedure:

-

In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.

-

Add 1,4-dioxane and degassed water (typically a 4:1 ratio).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 15-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for 3,5-Dinitro-2-methylphenylboronic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitro-2-methylphenylboronic acid (CAS No: 24341-76-2) is a specialized organic building block with significant potential in the synthesis of complex organic molecules.[1][2] Its unique electronic and steric properties, imparted by the two nitro groups and the methyl group on the phenyl ring, make it a valuable reagent for creating novel molecular architectures, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the dinitro substitution can influence the reactivity of the boronic acid and the properties of the resulting products.

This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 24341-76-2 | [1][2] |

| Molecular Formula | C₇H₇BN₂O₆ | [1][2] |

| Molecular Weight | 225.95 g/mol | [1][2] |

| Appearance | Off-white to yellow crystalline powder | |

| Storage | Store at -20°C | [2] |

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and functional materials.[3][4]

The presence of two strongly electron-withdrawing nitro groups on the phenyl ring of this compound can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. While electron-deficient boronic acids can sometimes exhibit slower reaction rates, they are valuable for synthesizing biaryls with specific electronic properties. The nitro groups can also serve as synthetic handles for further transformations, such as reduction to amino groups, enabling the synthesis of a diverse range of derivatives.[5]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate. A general schematic for this reaction is presented below.

References

Application Note: A Protocol for Suzuki Coupling with 3,5-Dinitro-2-methylphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide or triflate in the presence of a base.[1] While highly versatile, the efficiency of the Suzuki coupling can be significantly impacted by the electronic and steric properties of the coupling partners.[2]

This application note provides a detailed protocol for the Suzuki coupling of 3,5-Dinitro-2-methylphenylboronic acid, a particularly challenging substrate. The challenges arise from two key features:

-

Steric Hindrance: The ortho-methyl group can impede the crucial transmetalation step of the catalytic cycle.[3][4]

-

Electronic Deactivation: The two strongly electron-withdrawing nitro groups decrease the nucleophilicity of the boronic acid, which can slow the rate of transmetalation.[2][5] These groups also make the substrate more susceptible to a competitive side reaction known as protodeboronation, especially under aqueous basic conditions.[4][5]

Addressing these challenges requires careful selection of the catalyst, ligand, base, and solvent system to favor the desired cross-coupling pathway. This protocol is designed as a robust starting point for researchers working with this or structurally similar boronic acids.

Catalytic Cycle and Workflow

The general mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The experimental procedure follows a systematic workflow from preparation to product analysis.

Caption: Experimental workflow for the Suzuki coupling protocol.

Experimental Protocol

This protocol describes the coupling of this compound with a generic aryl bromide. For challenging substrates like this, highly active catalyst systems employing bulky, electron-rich phosphine ligands are recommended to achieve good yields.[2][7]

Materials and Equipment:

-

Boronic Acid: this compound

-

Aryl Halide: Aryl bromide or iodide (e.g., 4-bromoanisole)

-

Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand: Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Base: Potassium phosphate tribasic (K₃PO₄), powder, anhydrous

-

Solvent: 1,4-Dioxane or Toluene, anhydrous

-

Standard Equipment: Schlenk flask or reaction vial, magnetic stirrer/hotplate, condenser, inert atmosphere setup (Nitrogen or Argon), standard glassware for workup, silica gel for chromatography.

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv.).

-

In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%, maintaining a Pd:Ligand ratio of 1:2).

-

Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.

-

-

Reagent Addition:

-

Add the premixed catalyst and ligand to the flask, followed by the anhydrous solvent (e.g., Dioxane) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

-

Degas the resulting suspension by sparging with Argon for 10-15 minutes.

-

-

Reaction Execution:

-

Seal the flask and place it in a preheated oil bath at 80-100 °C.

-